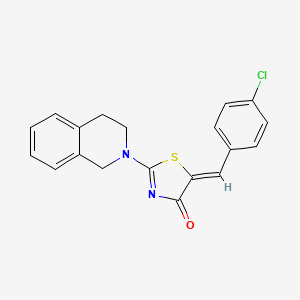
(Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one, also known as CBIT, is a synthetic compound with potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising tool for the study of various biological processes.
Scientific Research Applications
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline (ISOQ) and its derivatives, including the compound , have been extensively researched for their biological potential. These derivatives demonstrate a wide range of biological activities, such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their potential makes them crucial for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Tetrahydroisoquinolines (THIQs) in Therapeutics
Tetrahydroisoquinolines (THIQs), closely related to ISOQs, are recognized as ‘privileged scaffolds’ in drug discovery, particularly for their roles in cancer and central nervous system therapeutics. THIQ derivatives have been synthesized for various therapeutic activities, with significant success in drug discovery for cancer and CNS disorders. They also show promise as novel drug candidates for infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Thiazolidinediones (TZDs) as PTP 1B Inhibitors
2,4-thiazolidinediones (TZDs), a structural component of the compound , are explored for their role as PTP 1B inhibitors, a crucial aspect in treating or managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The structural framework of TZDs is amended to design potential PTP 1B inhibitors, showcasing their versatility in medicinal chemistry (Verma, Yadav, & Thareja, 2019).
Chlorogenic Acid (CGA) in Pharmacology
Chlorogenic Acid (CGA) is another compound structurally related to the compound and has various pharmacological and therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and more. Its ability to modulate lipid and glucose metabolism positions it as a potential treatment for disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-16-7-5-13(6-8-16)11-17-18(23)21-19(24-17)22-10-9-14-3-1-2-4-15(14)12-22/h1-8,11H,9-10,12H2/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRPUUAFSMQZIZ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CC=C(C=C4)Cl)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-chlorobenzylidene)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

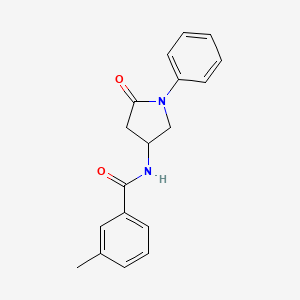
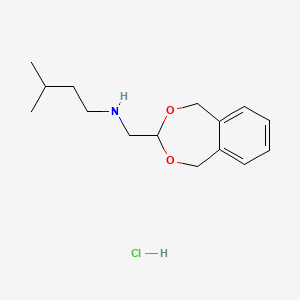
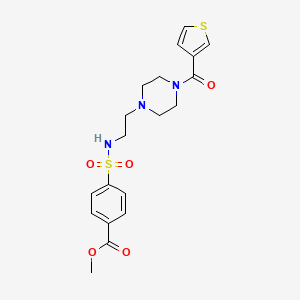
![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2626672.png)
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2626674.png)
![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2626675.png)

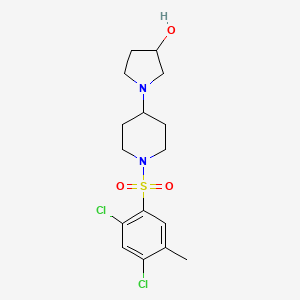
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2626678.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide](/img/structure/B2626681.png)
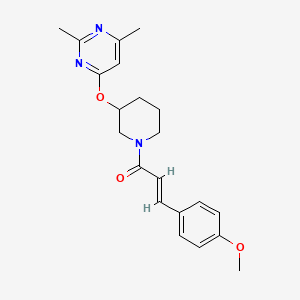
![2-Chloro-N-[[2-[(4-methylpiperidin-1-yl)sulfonylmethyl]phenyl]methyl]propanamide](/img/structure/B2626684.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2626689.png)